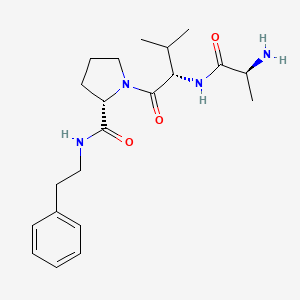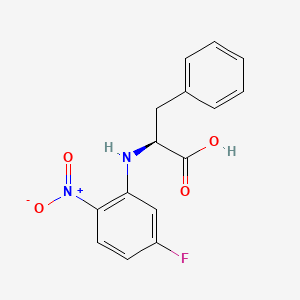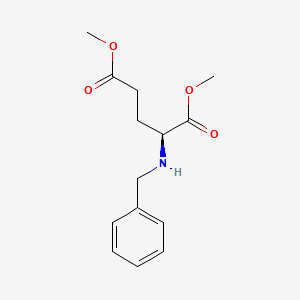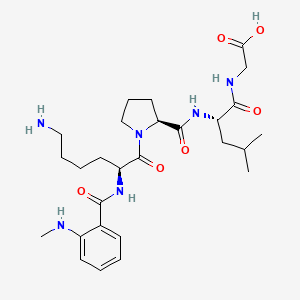
Smac peptido-mimetic 6h
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Smac peptido-mimetic 6h is a synthetic compound designed to mimic the activity of the second mitochondrial activator of caspases (Smac). Smac is a natural antagonist of inhibitor of apoptosis proteins (IAPs), which are proteins that prevent apoptosis (programmed cell death). By mimicking Smac, this compound can promote apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Smac peptido-mimetic 6h involves the incorporation of specific amino acids and chemical groups to mimic the structure and function of natural Smac. One method involves the use of (2S,5R)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid, an unnatural amino acid that imparts trans amide bond geometry favorable for target protein binding . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pH to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated equipment to ensure consistency and purity. The process would include multiple steps of purification, such as chromatography, to isolate the desired product. Quality control measures would be in place to verify the compound’s structure and activity.
Chemical Reactions Analysis
Types of Reactions
Smac peptido-mimetic 6h can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives with different functional groups, while substitution reactions can yield new compounds with altered properties.
Scientific Research Applications
Smac peptido-mimetic 6h has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of apoptosis and the role of IAPs in cell death.
Biology: Employed in research on cell signaling pathways and the regulation of apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in combination with other chemotherapeutic agents
Mechanism of Action
Smac peptido-mimetic 6h exerts its effects by binding to IAPs and neutralizing their anti-apoptotic activity. This binding promotes the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis . The compound targets specific domains within IAPs, such as the baculoviral IAP repeat (BIR) domains, to inhibit their function and facilitate cell death.
Comparison with Similar Compounds
Smac peptido-mimetic 6h can be compared with other Smac mimetics, such as:
LCL161: A monovalent Smac mimetic with similar anti-cancer properties.
Birinapant: A bivalent Smac mimetic that has shown efficacy in preclinical and clinical studies.
GDC-0152: Another monovalent Smac mimetic with potent activity against IAPs.
This compound is unique in its specific structure and binding properties, which may offer advantages in terms of potency and selectivity compared to other Smac mimetics.
Properties
CAS No. |
642090-92-4 |
|---|---|
Molecular Formula |
C21H32N4O3 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]-N-(2-phenylethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H32N4O3/c1-14(2)18(24-19(26)15(3)22)21(28)25-13-7-10-17(25)20(27)23-12-11-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18H,7,10-13,22H2,1-3H3,(H,23,27)(H,24,26)/t15-,17-,18-/m0/s1 |
InChI Key |
ZVSVRPUZPIDLBB-SZMVWBNQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCCC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NCCC2=CC=CC=C2)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)

![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)




![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)

